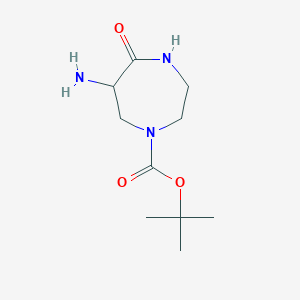![molecular formula C6H7NO3 B2873914 rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2309431-29-4](/img/structure/B2873914.png)
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, providing a versatile route for its preparation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow microreactors has been explored for the synthesis of similar compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The nitrogen atom within the ring system allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the ring system plays a crucial role in these interactions, potentially affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Another related compound with a tert-butoxycarbonyl group, offering different reactivity and applications.
Uniqueness
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(1S,2R,5R)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGOKUHFJCPIQ-PZGQECOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(=O)N[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2873838.png)



![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2873846.png)

![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2873850.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2873854.png)
